Cas no 1806331-70-3 (Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate)

Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate
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- Inchi: 1S/C13H14BrNO2/c1-2-17-13(16)4-3-10-7-11(5-6-15)9-12(14)8-10/h7-9H,2-5H2,1H3
- InChI Key: DDLXUHQWLSDUIO-UHFFFAOYSA-N
- SMILES: BrC1C=C(CC#N)C=C(C=1)CCC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 297
- XLogP3: 2.7
- Topological Polar Surface Area: 50.1
Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013025252-1g |
Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate |
1806331-70-3 | 97% | 1g |
1,564.50 USD | 2021-06-24 |
Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate Related Literature
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
Additional information on Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate
Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate: A Comprehensive Overview
Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate, with the CAS number 1806331-70-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, polymer synthesis, and advanced materials research. The molecule's structure, featuring a bromine atom at the 3-position of the phenyl ring and a cyanomethyl group at the 5-position, contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate in the synthesis of biologically active compounds. Researchers have explored its role as an intermediate in the construction of complex molecules with potential therapeutic applications. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged in the development of novel antibiotics and anticancer agents. The bromine atom at the 3-position serves as a reactive site, enabling selective transformations that are crucial for medicinal chemistry.
In addition to its role in drug discovery, Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate has been utilized in the synthesis of advanced polymers and materials. The cyanomethyl group at the 5-position introduces electron-withdrawing effects, which can influence the electronic properties of resulting polymers. This makes it a valuable component in the development of high-performance materials for electronic applications, such as organic light-emitting diodes (OLEDs) and flexible electronics.
Recent advancements in green chemistry have also brought attention to this compound. Scientists have developed sustainable methods for its synthesis, reducing environmental impact while maintaining high yields. These methods often involve catalytic processes or biocatalysts, aligning with global efforts to promote eco-friendly chemical manufacturing.
The structural versatility of Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate allows for a wide range of modifications, enabling researchers to tailor its properties for specific applications. For example, substituting the ethoxy group with other ester groups can alter solubility and reactivity, opening new avenues for material design.
Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of this compound. Advanced molecular modeling techniques have revealed how substituents on the phenyl ring influence its electronic properties, guiding experimental efforts toward optimizing its performance in various applications.
In conclusion, Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemical research, driving innovation in drug discovery, materials science, and sustainable chemistry.
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